3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one
CAS No.: 1706456-75-8
Cat. No.: VC3090284
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706456-75-8 |
|---|---|
| Molecular Formula | C9H13N3O |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 3-(2-aminoethyl)-6-cyclopropylpyrimidin-4-one |
| Standard InChI | InChI=1S/C9H13N3O/c10-3-4-12-6-11-8(5-9(12)13)7-1-2-7/h5-7H,1-4,10H2 |
| Standard InChI Key | AOUGGEDLHZKVHJ-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=O)N(C=N2)CCN |
| Canonical SMILES | C1CC1C2=CC(=O)N(C=N2)CCN |
Introduction
Chemical Structure and Classification
Structural Identification
3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one belongs to the dihydropyrimidine class of heterocyclic compounds. The molecule features a six-membered heterocyclic ring containing two nitrogen atoms (positions 1 and 3) with a ketone group at position 4, creating the dihydropyrimidin-4-one scaffold. This compound is specifically characterized by two key substitutions: a 2-aminoethyl chain attached to the nitrogen at position 3 and a cyclopropyl group at position 6 of the ring. This structural arrangement creates a molecule with multiple functional groups capable of various chemical interactions, including hydrogen bonding capabilities through the amino group and the carbonyl oxygen, as well as hydrophobic interactions via the cyclopropyl moiety.
Molecular Properties
The compound possesses several important physicochemical characteristics that influence its behavior in biological systems. Based on its chemical structure, the following theoretical properties can be estimated:
| Property | Predicted Value | Basis of Prediction |
|---|---|---|
| Molecular Formula | C9H14N4O | Based on structural composition |
| Molecular Weight | Approximately 194.23 g/mol | Calculated from molecular formula |
| LogP | 0.2-0.8 | Estimated based on functional groups |
| Hydrogen Bond Donors | 2 | Primary amine group |
| Hydrogen Bond Acceptors | 4 | Carbonyl oxygen, ring nitrogens, amine |
| Rotatable Bonds | 3 | Aminoethyl chain and cyclopropyl attachment |
| pKa (amino group) | Approximately 9-10 | Typical for primary amines |
Structural Relationship to Known Dihydropyrimidines
Structure-Activity Considerations
The structural features of 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one suggest potential pharmacological significance:
| Structural Feature | Potential Functional Significance |
|---|---|
| Dihydropyrimidin-4-one core | Provides the basic scaffold found in compounds with antiviral activity, particularly against hepatitis B virus |
| 2-Aminoethyl substituent | Offers hydrogen bonding potential and may serve as a basic center for interaction with acidic binding sites |
| Cyclopropyl group | Provides hydrophobic interactions and conformational constraint, potentially enhancing binding specificity |
| Carbonyl group at position 4 | Serves as a hydrogen bond acceptor for target recognition |
Synthesis and Characterization
| Synthetic Approach | Key Reaction Considerations | Potential Advantages |
|---|---|---|
| Biginelli-type reaction | Multicomponent reaction using cyclopropyl aldehyde, β-ketoester, and functionalized urea | One-pot synthesis with potentially high efficiency |
| Sequential cyclization | Formation of the pyrimidine ring followed by reduction and functionalization | Allows for controlled introduction of substituents |
| Modification of existing dihydropyrimidines | Functionalization of preformed dihydropyrimidine scaffold | May offer higher selectivity for complex substitution patterns |
The synthesis would likely require careful protection and deprotection strategies for the amino functionality to prevent undesired side reactions during the formation of the heterocyclic ring. Patent WO2014037480A1 mentions synthesis methods for related dihydropyrimidine compounds that might provide applicable approaches .
Analytical Characterization
Comprehensive characterization of 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one would typically involve multiple complementary techniques:
| Analytical Method | Expected Observations | Significance |
|---|---|---|
| 1H NMR Spectroscopy | Characteristic signals for cyclopropyl protons (0.5-1.0 ppm), aminoethyl chain (2.5-3.5 ppm), and heterocyclic ring protons | Confirms structural identity and purity |
| 13C NMR Spectroscopy | Distinctive carbon signals including carbonyl carbon (~160-170 ppm) and cyclopropyl carbons (~5-10 ppm) | Provides carbon framework verification |
| Mass Spectrometry | Molecular ion peak at m/z 194 with fragmentation pattern showing loss of cyclopropyl and aminoethyl groups | Confirms molecular weight and structure |
| High-Performance Liquid Chromatography | Single major peak with >95% purity under optimized conditions | Verifies compound purity |
| Infrared Spectroscopy | Characteristic bands for N-H stretching (~3300-3500 cm-1), C=O stretching (~1650-1700 cm-1) | Confirms functional group presence |
The search results indicate that 1H NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography are commonly utilized techniques for the characterization of dihydropyrimidine compounds .
The unique substitution pattern in 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one, particularly the combination of the basic aminoethyl group and the lipophilic cyclopropyl moiety, may confer specific binding properties that could be advantageous for targeted biological activities.
Structure-Based Drug Design Considerations
The structural features of 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one suggest several important considerations for its potential role in drug design:
| Structural Element | Drug Design Implication | Potential Optimization Strategies |
|---|---|---|
| Aminoethyl chain | Provides flexibility and potential for ionic interactions | Chain length modification, terminal group functionalization |
| Cyclopropyl group | Offers hydrophobic interactions and conformational constraint | Replacement with bioisosteric groups to modulate lipophilicity |
| Dihydropyrimidinone core | Provides a scaffold for specific recognition | Modification of ring substituents to enhance target selectivity |
The presence of multiple modifiable positions on the molecule creates opportunities for structural optimization to enhance potency, selectivity, or pharmacokinetic properties in drug development efforts.
Research Status and Future Directions
Future Research Opportunities
Several promising research directions for 3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one can be identified:
| Research Direction | Potential Significance | Methodological Approach |
|---|---|---|
| Comprehensive Synthesis and Characterization | Establish definitive synthetic route and structural confirmation | Multi-step synthesis with full spectroscopic characterization |
| Biological Activity Profiling | Identify potential therapeutic applications | High-throughput screening against viral, bacterial, and cancer cell lines |
| Structure-Activity Relationship Studies | Understand the impact of structural modifications | Synthesis of analogs with systematic variations in substituents |
| Computational Modeling | Predict binding modes and target interactions | Molecular docking and dynamics simulations with potential targets |
| Pharmacokinetic Evaluation | Assess drug-like properties | In vitro ADME studies and in vivo pharmacokinetic profiling |
These research directions could significantly advance our understanding of this compound and potentially lead to the development of novel therapeutic agents based on the dihydropyrimidine scaffold.
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